3-methyl-2,4-diphenyl-1,8-Naphthyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-methyl-2,4-diphenyl-1,8-Naphthyridine is a heterocyclic compound belonging to the naphthyridine family. Naphthyridines are known for their diverse biological activities and photochemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-methyl-2,4-diphenyl-1,8-Naphthyridine can be achieved through various methods. One common approach involves the reaction of 3-substituted 1H-pyrrolo[2,3-b]pyridin-2(3H)-one with sodium azide (NaN3) or trimethylsilyl azide (Me3SiN3) under microwave irradiation. This reaction proceeds via cycloaddition and ring expansion with rearrangement, yielding the desired naphthyridine derivative in 30–96% overall yield .
Industrial Production Methods
Industrial production methods for this compound typically involve multicomponent reactions (MCRs) due to their efficiency in generating complex molecular architectures. For instance, the MCR of substituted aromatic aldehydes, 2-aminopyridine, and malononitrile or methyl or ethyl cyanoacetate in the presence of N,N,N’,N’-tetrabromobenzene-1,3-disulfonamide (TBBDA) or poly(N,N’-dibromo-N-ethylbenzene-1,3-disulfonamide) (PBBS) can yield trisubstituted 2-amino-1,8-naphthyridines in moderate to high yields .
Chemical Reactions Analysis
Types of Reactions
3-methyl-2,4-diphenyl-1,8-Naphthyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding naphthyridine oxides.
Reduction: Reduction reactions can yield reduced naphthyridine derivatives.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like selenium dioxide (SeO2) for oxidation, reducing agents like sodium borohydride (NaBH4) for reduction, and various nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions include naphthyridine oxides, reduced naphthyridine derivatives, and substituted naphthyridines, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
3-methyl-2,4-diphenyl-1,8-Naphthyridine has a wide range of scientific research applications, including:
Chemistry: Used as a ligand in coordination chemistry and as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antibacterial, antifungal, and anticancer properties.
Medicine: Explored for its potential as a therapeutic agent in the treatment of various diseases.
Mechanism of Action
The mechanism of action of 3-methyl-2,4-diphenyl-1,8-Naphthyridine involves its interaction with specific molecular targets and pathways. For instance, it can act as an inhibitor of certain enzymes or receptors, leading to the modulation of biological processes. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 3-methyl-2,4-diphenyl-1,8-Naphthyridine include other naphthyridine derivatives, such as:
- 2-methyl-1,8-naphthyridine
- 4-phenyl-1,8-naphthyridine
- 3,4-diphenyl-1,8-naphthyridine
Uniqueness
What sets this compound apart from other similar compounds is its unique substitution pattern, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various scientific research and industrial applications .
Properties
Molecular Formula |
C21H16N2 |
---|---|
Molecular Weight |
296.4 g/mol |
IUPAC Name |
3-methyl-2,4-diphenyl-1,8-naphthyridine |
InChI |
InChI=1S/C21H16N2/c1-15-19(16-9-4-2-5-10-16)18-13-8-14-22-21(18)23-20(15)17-11-6-3-7-12-17/h2-14H,1H3 |
InChI Key |
NOUOEYRYEZODTL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C2=C(N=CC=C2)N=C1C3=CC=CC=C3)C4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.